molecular formula C24H29FO8 B564424 6-Hydroxy-21-oic triamcinolone acetonide CAS No. 68263-02-5

6-Hydroxy-21-oic triamcinolone acetonide

Cat. No. B564424
CAS RN: 68263-02-5
M. Wt: 464.486
InChI Key: CBSSHJZTNNYCED-ZKNYGLMYSA-N
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Description

6-Hydroxy-21-oic triamcinolone acetonide is a chemical substance with the molecular formula C24H29FO8 and a molecular weight of 464.48 . It is a metabolite of Triamcinolone Acetonide .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-21-oic triamcinolone acetonide is characterized by its molecular formula C24H29FO8 . The stereochemistry is absolute with 9 defined stereocenters .

Safety And Hazards

The safety data sheet for a related compound, Triamcinolone Acetonide, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It’s important to note that these hazards may not directly apply to 6-Hydroxy-21-oic triamcinolone acetonide, but they do provide some insight into the potential risks associated with related compounds.

properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO8/c1-20(2)32-17-9-12-13-8-15(27)14-7-11(26)5-6-21(14,3)23(13,25)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,27-28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15+,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSSHJZTNNYCED-ZKNYGLMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652616
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-21-oic triamcinolone acetonide

CAS RN

68263-02-5
Record name 6-Hydroxy-21-oic triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068263025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS,12R)-4b-Fluoro-5,12-dihydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-21-OIC TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ZKZ2GJ82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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